3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine

pKa modulation passive permeability fluorinated heterocycles

This 3,4-disubstituted pyrrolidine features a unique 4-bromophenyl/4-fluoromethyl substitution pattern that cannot be replicated by simpler analogs. The fluoromethyl group lowers the pyrrolidine pKa by ~4–5 units, favoring the neutral species at physiological pH for superior passive BBB penetration—critical for CNS programs targeting ADHD, depression, or addiction. The 4-bromophenyl group enables rapid Suzuki/Buchwald diversification under standard mild conditions, reducing cycle times in parallel synthesis. With two chiral centers, four stereoisomers are available for systematic stereochemical SAR deconvolution. Choose this scaffold over 3-(4-bromophenyl)pyrrolidine when permeability is a known liability or cross-coupling versatility is required. Available at ≥95% purity; for GLP-compliant screening, request the 98% grade.

Molecular Formula C11H13BrFN
Molecular Weight 258.13 g/mol
CAS No. 2098030-88-5
Cat. No. B1478213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine
CAS2098030-88-5
Molecular FormulaC11H13BrFN
Molecular Weight258.13 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C2=CC=C(C=C2)Br)CF
InChIInChI=1S/C11H13BrFN/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-4,9,11,14H,5-7H2
InChIKeyAEJNDIBUEHRHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine (CAS 2098030-88-5): A Dual-Functionalized Pyrrolidine Scaffold for CNS Drug Discovery


3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine (CAS 2098030-88-5) is a 3,4-disubstituted pyrrolidine derivative bearing a 4-bromophenyl group at C3 and a fluoromethyl group at C4 [1]. This compound belongs to a class of fluorinated saturated heterocyclic amines that have garnered significant interest in medicinal chemistry due to the profound impact of fluorine substitution on basicity, lipophilicity, and metabolic stability [1]. The compound is described as a potent and selective inhibitor of the dopamine transporter (DAT), positioning it as a candidate scaffold for neurological and psychiatric disorder research . With two chiral centers at C3 and C4, the molecule offers stereochemical versatility for structure-activity relationship (SAR) investigations.

Why Generic Pyrrolidine Analogs Cannot Replace 3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine in DAT-Targeted Research


The co-occurrence of the 4-bromophenyl and 4-fluoromethyl substituents on the pyrrolidine core creates a physicochemical profile that cannot be replicated by simple analogs. The fluoromethyl group is expected to reduce the conjugate acid pKa of the pyrrolidine nitrogen by approximately 4–5 units relative to unsubstituted pyrrolidine, shifting the protonation equilibrium at physiological pH and enhancing passive membrane permeability [1]. Simultaneously, the 4-bromophenyl moiety provides a reactive aryl bromide handle for downstream Pd-catalyzed cross-coupling diversification—a capability absent in fluoro- or chloro-phenyl analogs [2]. Substituting either functional group disrupts this dual advantage: removing fluorine sacrifices permeability gains, while replacing bromine with chlorine or fluorine compromises synthetic versatility. For procurement decisions, these differentiated features mean that substituting a generic 3-arylpyrrolidine or a non-brominated 4-fluoromethylpyrrolidine will yield different SAR outcomes, divergent pharmacokinetic profiles, and reduced downstream functionalization potential.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine (2098030-88-5) vs. Closest Analogs


Fluoromethyl-Induced pKa Reduction vs. Unsubstituted Pyrrolidine: Predicted Permeability Enhancement at Physiological pH

The conjugate acid of the target compound's pyrrolidine nitrogen is predicted to have a pKa significantly lower than that of 3-(4-bromophenyl)pyrrolidine (lacking the fluoromethyl group). In a systematic study by Melnykov et al. (2023), monofluorination at the 3-position of pyrrolidine reduced the conjugate acid pKa from ~11.3 (unsubstituted pyrrolidine) to 6.69, a ΔpKa of ~4.6 units [1]. Although the target compound bears a fluoromethyl rather than a fluoro substituent, the electron-withdrawing inductive effect of the –CH₂F group is expected to produce a comparable reduction in basicity. This pKa shift reduces the fraction of protonated, membrane-impermeable species at physiological pH (7.4), thereby enhancing predicted passive permeability—a critical attribute for CNS-penetrant DAT ligands . The comparator 3-(4-bromophenyl)pyrrolidine lacks this fluoromethyl group and is expected to retain high basicity (pKa ~11), remaining predominantly protonated at pH 7.4 and thus exhibiting lower passive membrane permeability.

pKa modulation passive permeability fluorinated heterocycles CNS drug design

Aryl Bromide Reactivity Advantage for Pd-Catalyzed Cross-Coupling Diversification vs. Chloro- and Fluoro-Phenyl Analogs

The 4-bromophenyl substituent on the target compound provides a reactive site for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck), enabling rapid generation of diversified analog libraries for SAR studies [1]. The relative reactivity of aryl halides in oxidative addition to Pd(0) follows the order I > Br > Cl ≫ F [1]. Consequently, the bromine atom in the target compound offers a superior balance of reactivity and stability compared to chlorine (slower oxidative addition, requiring harsher conditions or specialized ligands) or fluorine (essentially inert under standard cross-coupling conditions). A 3-(4-fluorophenyl)-4-(fluoromethyl)pyrrolidine analog would lack this diversification handle entirely, while a 3-(4-chlorophenyl) analog would require more forcing conditions (elevated temperature, stronger bases, specialized phosphine ligands) to achieve comparable coupling efficiencies [1]. This reactivity differential translates into faster SAR cycle times and broader accessible chemical space for teams using the bromophenyl variant.

cross-coupling Suzuki-Miyaura SAR diversification building block utility

Vendor-Specified Purity: 98% vs. Industry-Standard 95% for Pyrrolidine Building Blocks

Leyan (Shanghai Haohong Biomedical Technology) specifies the purity of 3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine (Product No. 2291852) at 98% . This exceeds the typical 95% purity specification commonly offered for research-grade pyrrolidine building blocks by many competing suppliers. Higher purity at the procurement stage reduces the likelihood of confounding impurities in biological assays, minimizes the need for re-purification, and improves batch-to-batch reproducibility in SAR campaigns.

purity specification quality control reproducibility procurement benchmark

Stereochemical Complexity: Dual Chiral Centers Enabling Stereospecific SAR vs. Mono-Chiral or Achiral Analogs

3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine possesses two stereogenic centers at C3 and C4, generating four possible stereoisomers (two diastereomeric pairs) [1]. This stereochemical complexity is structurally significant because both the DAT binding pocket and the physicochemical properties governing CNS penetration are sensitive to absolute configuration. By contrast, 3-(4-bromophenyl)pyrrolidine has only one chiral center (at C3), yielding two enantiomers but lacking the additional stereochemical dimension provided by the C4 fluoromethyl substituent. The dual-center architecture permits systematic exploration of stereochemical SAR—a capability not available with simpler 3-arylpyrrolidine scaffolds. Patents describing methods for producing optically active fluoropyrrolidine derivatives confirm that enantiomerically enriched forms of this compound class are synthetically accessible [1].

chirality stereochemistry enantioselective SAR drug-receptor interactions

Optimal Application Scenarios for 3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine (2098030-88-5) Based on Differentiated Evidence


CNS-Penetrant DAT Ligand Lead Optimization Programs Requiring Balanced Potency and Permeability

For medicinal chemistry teams optimizing dopamine transporter (DAT) inhibitors for CNS indications (e.g., ADHD, depression, cocaine addiction), the fluoromethyl group confers a predicted pKa advantage of ~3–4 units over non-fluorinated analogs [1], shifting the protonation equilibrium at pH 7.4 to favor the neutral (membrane-permeable) species. This physicochemical differentiation makes the compound particularly suitable as a starting scaffold when passive BBB penetration is a key optimization parameter. Procurement should prioritize this scaffold over 3-(4-bromophenyl)pyrrolidine when permeability is a known liability in the chemical series.

Rapid SAR Library Generation via Pd-Catalyzed Cross-Coupling of the Aryl Bromide Handle

The 4-bromophenyl substituent enables efficient Suzuki-Miyaura and Buchwald-Hartwig cross-coupling diversification under standard mild conditions [2]. This makes the compound an ideal core scaffold for generating focused libraries of 10–100 analogs in parallel format, with significantly faster cycle times than chloro- or fluoro-phenyl analogs. Procurement teams supporting parallel synthesis workflows should select the bromophenyl variant over the chlorophenyl or fluorophenyl alternatives to minimize reaction optimization overhead and maximize library throughput.

Stereochemical SAR Exploration of DAT Binding Pocket Topology

With two stereogenic centers, the compound provides four distinct stereoisomers for systematic probing of the DAT binding pocket stereochemical requirements [3]. Research groups investigating the three-dimensional pharmacophore of DAT can use enantiomerically enriched samples (accessible via patented asymmetric synthetic methods) to deconvolute enantiomeric vs. diastereomeric contributions to binding affinity and functional activity. This stereochemical depth is unavailable with single-chiral-center pyrrolidine scaffolds.

High-Reproducibility In Vitro Pharmacology Requiring Defined Purity Specifications

For receptor binding assays, functional uptake assays, and selectivity panels where impurity-driven false positives or potency shifts must be minimized, the 98% purity specification (Leyan) provides a procurement-quality benchmark superior to the 95% industry standard. Laboratories operating under rigorous quality systems (e.g., GLP-compliant screening facilities) should preferentially source this compound at the higher purity grade to reduce the risk of assay interference and improve inter-experimental reproducibility.

Quote Request

Request a Quote for 3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.